molecular formula C20H18F3NO4S B3001336 Fmoc-Met(CF3)-OH CAS No. 928654-78-8

Fmoc-Met(CF3)-OH

Cat. No.: B3001336
CAS No.: 928654-78-8
M. Wt: 425.42
InChI Key: LIAUMRLXZBQOAJ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Met(CF3)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-methionine (trifluoromethyl), is a derivative of methionine. The Fmoc group is a protecting group used in peptide synthesis to protect the amino group of amino acids. The trifluoromethyl group is a functional group that can enhance the compound’s stability and reactivity.

Mechanism of Action

Target of Action

Fmoc-Met(CF3)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine, is a modified amino acid. The primary targets of this compound are proteins and peptides, where it serves as a building block in their synthesis .

Mode of Action

The compound interacts with its targets through the process of peptide synthesis. The Fmoc group in the compound provides protection for the amino acid during the synthesis process . This protection is crucial to ensure the correct sequence of amino acids in the peptide chain.

Biochemical Pathways

The compound plays a role in the biochemical pathway of protein synthesis. It is incorporated into peptides through the process of solid-phase peptide synthesis (SPPS). The Fmoc group is removed during the synthesis process, allowing the amino acid to be incorporated into the growing peptide chain .

Result of Action

The result of the action of this compound is the successful incorporation of the methionine amino acid into the peptide chain during synthesis. This allows for the creation of peptides with specific sequences, which can have various biological activities .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other chemicals can affect the efficiency of the synthesis process . Additionally, the compound’s interaction with a phospholipid surface has been analyzed, suggesting potential implications in cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Met(CF3)-OH typically involves the protection of the amino group of methionine with the Fmoc group. This can be achieved through a reaction with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The trifluoromethyl group can be introduced through a variety of methods, including direct fluorination or the use of trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Met(CF3)-OH can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in methionine can be oxidized to form methionine sulfoxide or methionine sulfone.

    Reduction: The Fmoc group can be removed through reduction reactions, typically using piperidine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Piperidine is commonly used in the deprotection of the Fmoc group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Deprotected methionine.

    Substitution: Various substituted methionine derivatives.

Scientific Research Applications

Fmoc-Met(CF3)-OH has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, allowing for the sequential addition of amino acids.

    Biology: Used in the study of protein structure and function. The trifluoromethyl group can enhance the stability of peptides, making them useful in biological assays.

    Medicine: Potential applications in drug development. The stability and reactivity of this compound make it a valuable building block in the synthesis of therapeutic peptides.

    Industry: Used in the production of high-purity peptides for research and development.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Met-OH: Similar to Fmoc-Met(CF3)-OH but lacks the trifluoromethyl group. It is less stable and less reactive.

    Fmoc-Val-OH: Another Fmoc-protected amino acid. It has different reactivity and stability due to the presence of a valine residue instead of methionine.

    Fmoc-Phe-OH: Fmoc-protected phenylalanine. It has different properties due to the aromatic side chain of phenylalanine.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which enhances its stability and reactivity. This makes it a valuable compound in peptide synthesis and other applications where stability and reactivity are important.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trifluoromethylsulfanyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO4S/c21-20(22,23)29-10-9-17(18(25)26)24-19(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,27)(H,25,26)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAUMRLXZBQOAJ-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCSC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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